Methyl 3-(benzylamino)-2-methylbutanoate
Description
Methyl 3-(benzylamino)-2-methylbutanoate (CAS: 4010-62-2) is an ester derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. Its structure features a methyl ester group, a branched 2-methylbutanoate backbone, and a benzylamino substituent at the 3-position. Key physicochemical properties include a boiling point of 142–144°C at 14 Torr and a predicted density of 1.031 g/cm³ . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and fragrances, owing to its reactive benzylamino group and ester functionality.
Properties
IUPAC Name |
methyl 3-(benzylamino)-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(13(15)16-3)11(2)14-9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXUHJBSNPOOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(Benzylamino)-3-Methylbutanoate and Its Hydrochloride
- Ethyl 3-(benzylamino)-3-methylbutanoate (CAS: 17945-54-9, C₁₄H₂₁NO₂) replaces the methyl ester with an ethyl group and shifts the methyl substituent to the 3-position.
- Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride (CAS: 85532-41-8, C₁₄H₂₁NO₂·HCl) introduces a hydrochloride salt, improving aqueous solubility and stability for pharmaceutical applications .
2-(Benzylamino)-3-Methylbutanoic Acid Hydrochloride
- 2-(Benzylamino)-3-methylbutanoic acid hydrochloride (CAS: 1396964-70-7, C₁₂H₁₈ClNO₂) replaces the ester group with a carboxylic acid, resulting in distinct reactivity (e.g., participation in peptide coupling reactions) and higher polarity. The hydrochloride salt further enhances water solubility, making it suitable for biological studies .
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- This compound (C₁₀H₁₇F₃NO₂) incorporates a trifluoroethylamino group and a dimethyl-substituted backbone.
Benzyl(cis)-3-(Benzylamino)butanoate
- Featuring a benzyl ester instead of a methyl ester, this compound (C₁₈H₂₀NO₂) exhibits increased aromaticity and lipophilicity, which may improve membrane permeability in drug delivery systems. The cis-configuration of the amino group could influence stereoselective interactions in catalysis .
Structural and Functional Analysis
Key Structural Variations and Their Impacts
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